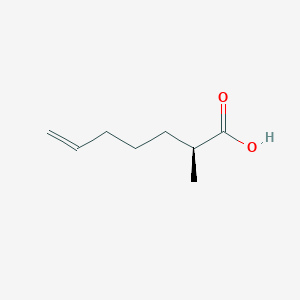
(2S)-2-methylhept-6-enoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Methylhept-6-enoic Acid is an organic compound with the molecular formula C8H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is characterized by the presence of a double bond (alkene) and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methylhept-6-enoic Acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 2-methyl-1-heptene.
Hydroboration-Oxidation: The double bond in 2-methyl-1-heptene is subjected to hydroboration-oxidation to introduce a hydroxyl group at the terminal carbon.
Oxidation: The hydroxyl group is then oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Methylhept-6-enoic Acid undergoes various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Ozone (O3) for ozonolysis, potassium permanganate (KMnO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols in the presence of acid catalysts for esterification.
Major Products:
Epoxides: Formed from the oxidation of the double bond.
Alcohols: Formed from the reduction of the carboxylic acid group.
Esters: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Methylhept-6-enoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S)-2-Methylhept-6-enoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The carboxylic acid group can interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: The compound may modulate pathways related to inflammation, microbial growth, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Methylhept-6-enoic Acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (2S)-2-Methylhexanoic Acid, (2S)-2-Methylpentanoic Acid, and (2S)-2-Methylbutanoic Acid.
Uniqueness: The presence of the double bond in this compound provides additional reactivity and versatility in chemical reactions compared to its saturated counterparts.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(2S)-2-methylhept-6-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1 |
InChI-Schlüssel |
IVIKGKAWCGPRBQ-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CCCC=C)C(=O)O |
Kanonische SMILES |
CC(CCCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


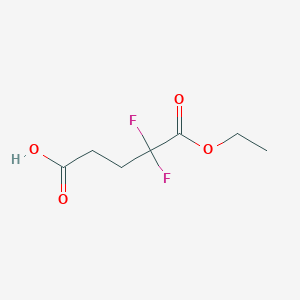
![(2R)-2-[(4R,5R)-5-[(1R)-2-(benzoyloxy)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl benzoate](/img/structure/B12444638.png)
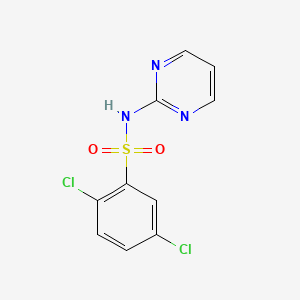
![1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12444652.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12444674.png)



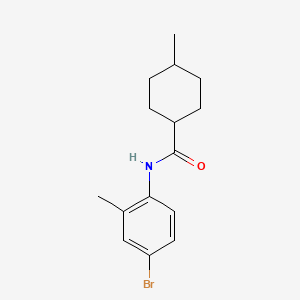
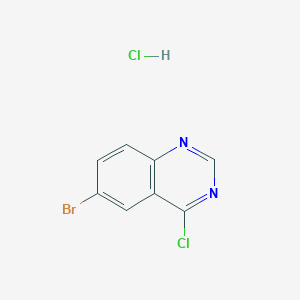
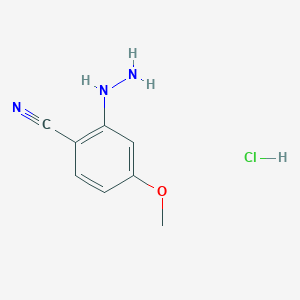
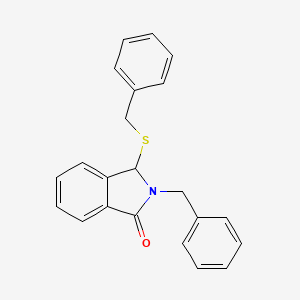
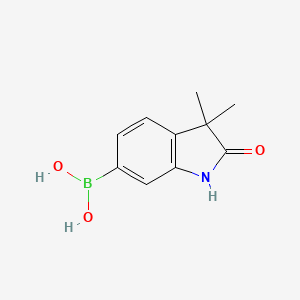
![5-(3-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12444720.png)
